molecular formula C8H6IN B3052621 2-Iodo-5-methylbenzonitrile CAS No. 42872-86-6

2-Iodo-5-methylbenzonitrile

Cat. No.: B3052621
CAS No.: 42872-86-6
M. Wt: 243.04 g/mol
InChI Key: LPIAQGLLZZIXRC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Iodo-5-methylbenzonitrile can be synthesized through several methods. One common approach involves the iodination of 5-methylbenzonitrile using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically occurs under reflux conditions to ensure complete iodination .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Iodo-5-methylbenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-iodo-5-methylbenzonitrile involves its interaction with specific molecular targets. The iodine atom’s electron-withdrawing properties can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This interaction can modulate biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

  • 2-Iodo-4-methylbenzonitrile
  • 2-Iodo-6-methylbenzonitrile
  • 2-Bromo-5-methylbenzonitrile

Comparison: 2-Iodo-5-methylbenzonitrile is unique due to the specific positioning of the iodine and methyl groups on the benzene ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs. For instance, the position of the iodine atom can affect the compound’s ability to undergo substitution reactions and its binding affinity to biological targets .

Properties

IUPAC Name

2-iodo-5-methylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6IN/c1-6-2-3-8(9)7(4-6)5-10/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPIAQGLLZZIXRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)I)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40501763
Record name 2-Iodo-5-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40501763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42872-86-6
Record name 2-Iodo-5-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40501763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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